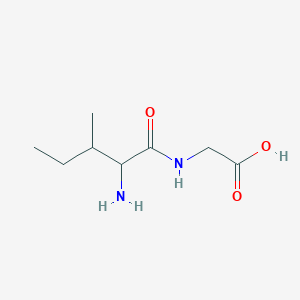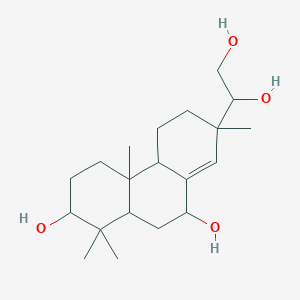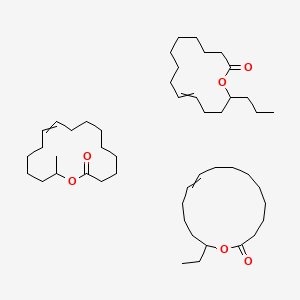
Mannanase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannanase, also known as β-mannanase, is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound breaks down the β-1,4-mannosidic linkages in mannans, producing mannooligosaccharides and mannose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the following steps:
Isolation and Screening: Microorganisms capable of producing this compound are isolated from natural sources and screened for high enzyme activity.
Fermentation: Selected microorganisms are cultured in a suitable medium containing carbon and nitrogen sources. .
Purification: The enzyme is purified from the fermentation broth using techniques such as centrifugation, filtration, and chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Inoculum Preparation: A seed culture of the selected microorganism is prepared and used to inoculate the production bioreactor.
Fermentation: The bioreactor is operated under controlled conditions to ensure optimal growth and enzyme production. .
Downstream Processing: The fermentation broth is processed to recover and purify the enzyme.
Chemical Reactions Analysis
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-mannosidic linkages in mannans. The enzyme can also act on other substrates, such as galactomannans, glucomannans, and galactoglucomannans .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as:
pH: Optimal pH range is usually between 4.5 and 7.5.
Temperature: Optimal temperature range is between 40°C and 60°C.
Major Products
The major products of this compound-catalyzed hydrolysis are mannooligosaccharides and mannose. These products have various applications in food, feed, and biofuel industries .
Scientific Research Applications
Mannanase has a wide range of applications in scientific research and industry, including:
Food Industry: Used to improve the texture and quality of food products, such as coffee, chocolate, and bakery items
Animal Feed: Enhances the digestibility of feed by breaking down mannans in feed ingredients, leading to improved nutrient absorption and animal growth
Biofuel Production: Facilitates the conversion of lignocellulosic biomass into fermentable sugars, which can be used to produce bioethanol
Pulp and Paper Industry: Used in the biobleaching process to reduce the use of harsh chemicals and improve the quality of paper products
Pharmaceuticals: Employed in the production of mannooligosaccharides, which have prebiotic properties and potential health benefits
Mechanism of Action
Mannanase exerts its effects by cleaving the β-1,4-mannosidic linkages in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis reaction through a series of steps:
Substrate Binding: The enzyme binds to the mannan substrate at the active site.
Product Release: The products are released from the enzyme, allowing it to bind to another substrate molecule.
Comparison with Similar Compounds
Xylanase: Hydrolyzes xylans, another type of hemicellulose found in plant cell walls.
Cellulase: Hydrolyzes cellulose, the main structural component of plant cell walls.
β-Glucosidase: Hydrolyzes β-glucosidic linkages in various substrates.
α-Galactosidase: Hydrolyzes α-galactosidic linkages in galactomannans and other substrates.
Mannanase is unique in its ability to specifically target and hydrolyze mannans, making it valuable for applications that require the breakdown of these polysaccharides .
Properties
CAS No. |
37288-54-3 |
|---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
InChI Key |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)


![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
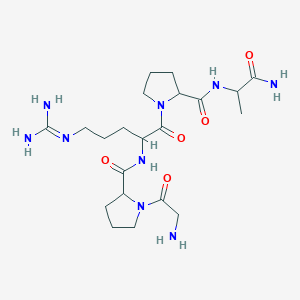
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
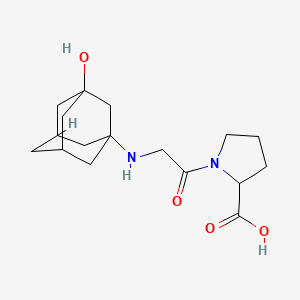

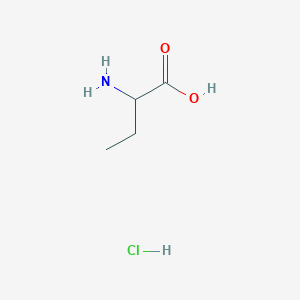
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
